N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide
Description
N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide is a cyclopropane-containing acetamide derivative featuring a pyrrolidine ring substituted with a 2-chloro-acetyl group at the 1-position and a methyl group at the 2-position, which bridges to the acetamide nitrogen. Its molecular formula is inferred as C₁₁H₁₆ClN₂O₂ (molecular weight ~243.7 g/mol), with structural complexity arising from the integration of a chloro-acetyl group and cyclopropane moiety, which may influence reactivity and biological activity.
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-9(16)15(10-4-5-10)8-11-3-2-6-14(11)12(17)7-13/h10-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDMQILBJRUNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCN1C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method leverages L-proline as a chiral starting material to ensure stereochemical fidelity in the final product. The route involves three key stages: N-chloroacetylation , carboxyl group activation , and cyclopropylamine coupling .
Stepwise Procedure
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N-Chloroacetylation of L-Proline
L-Proline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C, 2 h) to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. Yield: 85–90%. -
Carboxyl Group Activation
The carboxylic acid is activated using thionyl chloride (SOCl₂) in toluene at 60°C for 4 h, yielding the corresponding acid chloride. This intermediate is reacted with ammonium bicarbonate to generate the primary amide. -
Reductive Amination with Cyclopropylamine
The amide undergoes reductive amination using cyclopropylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature (24 h). The final product is purified via recrystallization from ethyl acetate/hexane. Yield: 70–75%.
Critical Parameters
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Temperature Control : Maintaining 0–5°C during chloroacetylation prevents racemization.
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Solvent Selection : Dichloromethane ensures high solubility of intermediates while minimizing side reactions.
Synthetic Route 2: Direct Alkylation of Cyclopropylamine
Overview
This two-step approach involves synthesizing a pyrrolidine-chloroacetyl intermediate followed by N-alkylation with cyclopropylamine.
Stepwise Procedure
-
Synthesis of 1-(2-Chloroacetyl)pyrrolidine
Pyrrolidine reacts with chloroacetyl chloride in ethyl acetate at 65°C for 12 h. The product precipitates upon cooling and is filtered. Yield: 94%. -
N-Alkylation with Cyclopropylamine
The chloroacetyl intermediate is reacted with cyclopropylamine in tetrahydrofuran (THF) using potassium tert-butoxide (KOtBu) as a base (0–5°C, 1 h). The crude product is purified via column chromatography (DCM/methanol). Yield: 83–89.7%.
Optimization Insights
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Base Selection : Potassium tert-butoxide outperforms weaker bases (e.g., NaHCO₃) in minimizing elimination byproducts.
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Solvent Effects : THF enhances reaction kinetics compared to polar aprotic solvents like DMF.
Comparative Analysis of Methods
| Parameter | Route 1 (L-Proline) | Route 2 (Direct Alkylation) |
|---|---|---|
| Starting Material Cost | High (chiral pool) | Moderate (pyrrolidine) |
| Stereochemical Control | Excellent (≥98% ee) | Requires resolution steps |
| Total Yield | 60–65% | 75–80% |
| Purification Complexity | High (chromatography) | Moderate (crystallization) |
Key Findings :
-
Route 1 is preferred for enantiomerically pure batches but suffers from lower overall yields.
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Route 2 offers higher throughput and is more suitable for industrial-scale production.
Industrial-Scale Production Considerations
Solvent Recycling
Ethyl acetate and THF are recovered via distillation (>90% efficiency), reducing environmental impact and costs.
Continuous Flow Reactors
Adopting flow chemistry for the chloroacetylation step (residence time: 30 min at 65°C) improves consistency and reduces batch-to-batch variability.
Crystallization Optimization
Final product purity (≥99.5%) is achieved using ethanol/water anti-solvent systems, with a 15% increase in yield compared to static cooling.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro-acetyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Structure
The compound features a pyrrolidine ring substituted with a chloroacetyl group and a cyclopropyl moiety, which contribute to its unique reactivity and biological activity.
Medicinal Chemistry
N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide has been studied for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, particularly in the central nervous system (CNS).
Case Study: Analgesic Properties
Research indicates that compounds with similar structures exhibit analgesic properties by interacting with opioid receptors. Preliminary studies suggest that this compound may also possess such activity, warranting further investigation into its efficacy and safety profile.
Antimicrobial Activity
There is emerging evidence that this compound could exhibit antimicrobial properties. Studies exploring the structure-activity relationship (SAR) of related compounds have shown that modifications in the acetamide group can enhance antibacterial activity against various pathogens.
Neuropharmacology
Given its potential interaction with neurotransmitter systems, this compound may be explored for applications in treating neurological disorders. Its ability to modulate receptor activity positions it as a candidate for further research in neuropharmacological applications.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogues: Key Features and Differences
The following table summarizes the structural and molecular properties of the target compound and its closest analogs:
Functional Group Analysis
- Chloro vs. Amino Substituents: The target compound’s chloro-acetyl group (C₁₁H₁₆ClN₂O₂) enhances electrophilicity compared to the amino-acetyl analog (C₁₁H₁₈N₃O₂), which may improve reactivity in nucleophilic substitution reactions .
- Heterocyclic Core : The pyrrolidine ring (5-membered) in the target compound offers conformational rigidity, while piperidine (6-membered) in analogs like C₁₂H₂₃N₃O provides increased flexibility and altered pharmacokinetic properties .
- Aromatic vs.
Notes and Considerations
- Commercial Availability : Discontinued status of the target compound (Ref: 10-F084683) limits its practical use; analogs like C₁₂H₂₃N₃O (CAS 1353945-60-4) remain alternatives .
- Structural Diversity : Substituting the pyrrolidine core with pyrazole or piperidine alters solubility and target affinity, as seen in PLA2 inhibitors (e.g., trifluoromethyl ketones in ) .
- Research Gaps : Experimental data on solubility, toxicity, and mechanistic studies for these compounds are sparse in the provided evidence, necessitating further investigation.
Biological Activity
N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19ClN2O2
- Molecular Weight : 258.74 g/mol
- CAS Number : 1353943-57-3
The biological activity of this compound is primarily attributed to its structure, which includes a chloroacetyl group and a pyrrolidine ring. These structural elements contribute to its interaction with biological targets, potentially affecting various biochemical pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, chloroacetamides have been shown to be effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogen substituents in the structure enhances lipophilicity, allowing these compounds to penetrate cell membranes more effectively.
- Neurochemical Effects : Cyclopropane derivatives, including those related to this compound, have been noted for their interactions with neurotransmitter systems. They may influence NMDA receptor activity, which is crucial in various neurochemical pathways .
Antimicrobial Studies
A study conducted on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides highlighted their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings indicated:
- Effective Against :
- Gram-positive bacteria (S. aureus, MRSA)
- Moderate effectiveness against yeast (Candida albicans)
| Compound Type | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Yeast |
|---|---|---|---|
| N-(substituted phenyl)-2-chloroacetamides | Effective | Less Effective | Moderate |
These results suggest that modifications in the substituents can significantly impact the biological efficacy of compounds in this class .
Case Studies
- Study on Pyrrolidine Derivatives : In vitro tests on various pyrrolidine derivatives demonstrated their antibacterial and antifungal properties. Certain derivatives showed notable activity against harmful bacteria and fungi, indicating that the structural features of these compounds play a critical role in their bioactivity .
- Cyclopropane Derivatives : Research into cyclopropane derivatives has revealed diverse biological activities ranging from enzyme inhibition to antibiotic properties. The introduction of cyclopropane rings has been linked to enhanced biological potency, making them valuable in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide, and what analytical techniques are essential for confirming its structure?
- Synthetic Routes :
- The chloroacetyl group can be introduced via nucleophilic substitution using chloroacetyl chloride with a pyrrolidine intermediate. Cyclopropane-containing amines (e.g., cyclopropylamine) may react with activated carbonyl groups under mild basic conditions to form acetamide linkages .
- Example protocol: React 1-(aminomethyl)pyrrolidine with chloroacetyl chloride in dichloromethane at 0–5°C, followed by coupling with N-cyclopropylacetamide using carbodiimide-based coupling agents.
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and purity via <sup>1</sup>H/<sup>13</sup>C NMR. For example, the chloroacetyl group’s carbonyl resonance typically appears at ~170–175 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C12H18ClN2O2: theoretical [M+H]<sup>+</sup> = 265.10) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry; refine structures using SHELXL .
Q. How can researchers optimize purification protocols for intermediates in the synthesis of this compound?
- Chromatography : Use gradient elution on silica gel (e.g., hexane/ethyl acetate) for polar intermediates. Reverse-phase HPLC is effective for final compound purification.
- Recrystallization : Select solvents based on solubility (e.g., chloroform/acetone mixtures for crystal growth, as in ) .
- Purity Assessment : Monitor via thin-layer chromatography (TLC) and differential scanning calorimetry (DSC) to detect polymorphic impurities .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloroacetyl group in nucleophilic substitution reactions?
- The electron-withdrawing carbonyl group activates the chloro substituent for nucleophilic attack. For example:
- Amine Substitution : Primary/secondary amines displace chloride to form stable acetamide derivatives. Reaction rates depend on solvent polarity (e.g., DMF accelerates SN2 pathways) .
- Thiol Reactivity : Thiols (e.g., cysteine residues) can undergo substitution, useful for bioconjugation studies. Monitor reaction progress via <sup>35</sup>Cl NMR to track chloride release .
- Data Table : Example Reactivity Parameters
| Nucleophile | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | DCM | 25 | 85 | |
| Cysteine | PBS | 37 | 72 |
Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?
- Case Study : If NMR suggests a planar pyrrolidine ring but DFT calculations predict puckering, single-crystal X-ray diffraction can unambiguously determine conformation. Use SHELXL for refinement, leveraging high-resolution data (e.g., < 0.8 Å resolution) to model thermal motion and hydrogen bonding .
- Mitigating Errors : Compare R-factors (e.g., R1 < 5%) and electron density maps to validate atom placement. For chiral centers, Flack parameter analysis confirms absolute configuration .
Q. What strategies address contradictions in biological activity data across different assay systems?
- Experimental Design :
- Dose-Response Consistency : Validate activity in orthogonal assays (e.g., enzyme inhibition vs. cell viability).
- Metabolic Stability : Test in hepatocyte models to rule out false negatives from rapid degradation .
- Data Analysis :
- Use hierarchical clustering of IC50 values across assays to identify outlier conditions.
- Apply multivariate regression to account for variables like solvent (DMSO vs. PBS) .
Q. How can researchers leverage the pyrrolidine-cyclopropane scaffold for structure-activity relationship (SAR) studies?
- Methodology :
- Analog Synthesis : Replace cyclopropane with other strained rings (e.g., aziridine) and compare conformational rigidity via <sup>1</sup>H NMR coupling constants.
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent bulk with target binding affinity.
- Case Study : Modifying the pyrrolidine N-substituent (e.g., methyl vs. benzyl) alters steric interactions in enzyme active sites, as shown in analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
